6-Methyl-6-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-6-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with this core structure have gained significant interest due to their synthetic and pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes to prepare 6-Methyl-6-azabicyclo[3.2.1]octane involves starting with 6-oxabicyclo[3.2.1]oct-3-en-7-one. This compound undergoes a three-step process to yield 6-Methyl-6-azabicyclo[3.2.1]octan-3-one. The stereoselective reduction of this intermediate provides 6-Methyl-6-azabicyclo[3.2.1]octan-3α-ol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminium hydride (LiAlH₄) is a common reducing agent used in these reactions.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alcohols from ketones or aldehydes.
Scientific Research Applications
6-Methyl-6-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: The compound’s unique structure makes it a valuable scaffold for developing bioactive molecules.
Medicine: Its potential pharmacological properties are being explored for drug discovery and development.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methyl-6-azabicyclo[3.2.1]octane involves its interaction with molecular targets and pathways in biological systems. The compound’s nitrogen-containing heterocycle can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Specific pathways and targets depend on the functional groups present and the overall structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but lacks the methyl group at the 6-position.
8-Azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids, which have a wide array of biological activities.
Uniqueness
6-Methyl-6-azabicyclo[3.2.1]octane is unique due to the presence of the methyl group at the 6-position, which can influence its reactivity and biological activity.
Properties
CAS No. |
24173-54-4 |
---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
6-methyl-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H15N/c1-9-6-7-3-2-4-8(9)5-7/h7-8H,2-6H2,1H3 |
InChI Key |
XDHPCGWUBYKTIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.